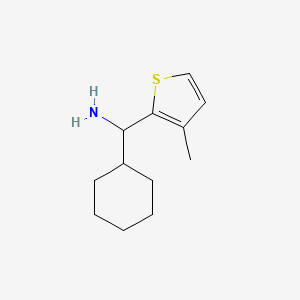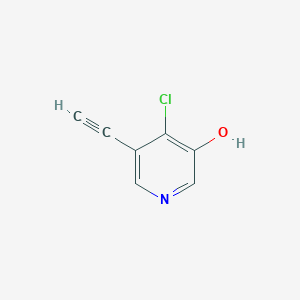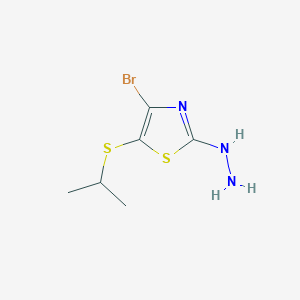
4-Bromo-2-hydrazinyl-5-(isopropylthio)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-hydrazinyl-5-(isopropylthio)thiazole is a heterocyclic compound that contains a thiazole ring substituted with bromine, hydrazine, and isopropylthio groups. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-hydrazinyl-5-(isopropylthio)thiazole typically involves the reaction of 4-bromo-2-chlorothiazole with hydrazine hydrate and isopropylthiol. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-hydrazinyl-5-(isopropylthio)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives with the hydrazine group converted to an amine.
Substitution: Substituted thiazole derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
4-Bromo-2-hydrazinyl-5-(isopropylthio)thiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence
Mécanisme D'action
The mechanism of action of 4-Bromo-2-hydrazinyl-5-(isopropylthio)thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. By binding to these enzymes, the compound can disrupt their activity, leading to the inhibition of cell growth and proliferation. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-chlorothiazole: A precursor in the synthesis of 4-Bromo-2-hydrazinyl-5-(isopropylthio)thiazole.
2-Hydrazinylthiazole: Lacks the bromine and isopropylthio groups but shares the hydrazinylthiazole core.
5-Isopropylthio-2-thiazolecarboxylic acid: Contains the isopropylthio group but differs in the functional groups attached to the thiazole ring
Uniqueness
This compound is unique due to its specific combination of substituents on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its significance in the field of medicinal chemistry .
Propriétés
Formule moléculaire |
C6H10BrN3S2 |
|---|---|
Poids moléculaire |
268.2 g/mol |
Nom IUPAC |
(4-bromo-5-propan-2-ylsulfanyl-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C6H10BrN3S2/c1-3(2)11-5-4(7)9-6(10-8)12-5/h3H,8H2,1-2H3,(H,9,10) |
Clé InChI |
KAAHYYXTPCRKIT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC1=C(N=C(S1)NN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



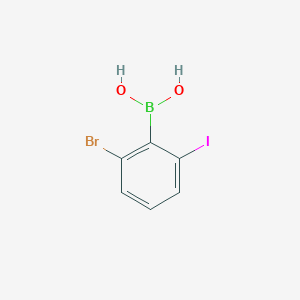
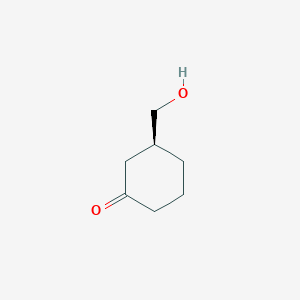
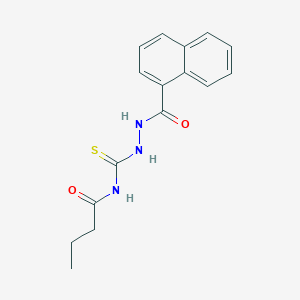

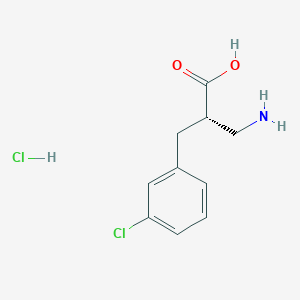



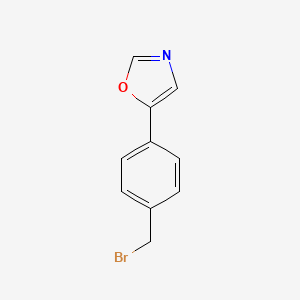
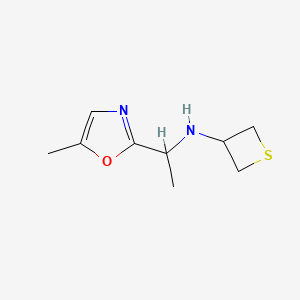
![Phenylalanine, N-[(3-chlorophenyl)sulfonyl]-](/img/structure/B12952605.png)
